N-(2-bromo-4-nitrophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide
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Overview
Description
N-(2-bromo-4-nitrophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base.
Bromination and Nitration: The aromatic ring can be selectively brominated and nitrated using bromine and nitric acid, respectively, under controlled conditions.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially affecting the quinoline ring or the substituents.
Reduction: Reduction reactions might target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, affecting various cellular pathways. The bromine and nitro groups might enhance its binding affinity or specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-nitrophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide
- N-(2-bromo-4-methylphenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide
- N-(2-bromo-4-nitrophenyl)-2-phenylquinoline-4-carboxamide
Uniqueness
N-(2-bromo-4-nitrophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide is unique due to the specific combination of substituents on the quinoline core, which can influence its chemical reactivity and biological activity. The presence of both bromine and nitro groups may confer distinct properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O3/c1-14-7-9-17(15(2)11-14)23-13-19(18-5-3-4-6-21(18)26-23)24(29)27-22-10-8-16(28(30)31)12-20(22)25/h3-13H,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDDVDYMEXJYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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